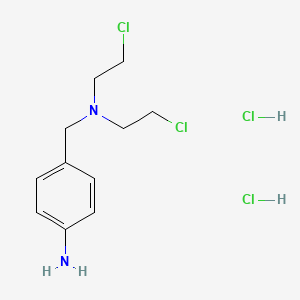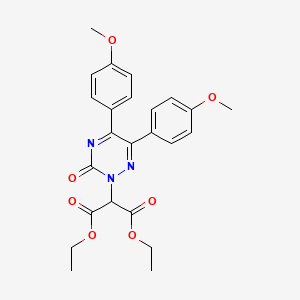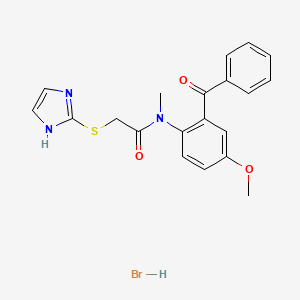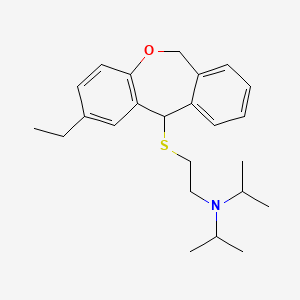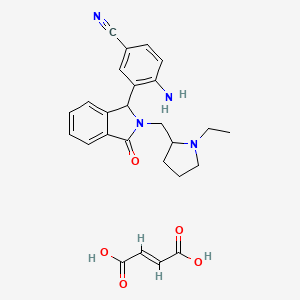
Quartromicin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quartromicin A1 is a unique member of the spirotetronate family of natural products. It is isolated from the bacterium Amycolatopsis orientalis and is known for its significant antiviral activity against herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . This compound is part of a group of compounds that includes six components: A1, A2, A3, D1, D2, and D3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of quartromicin A1 involves the production of two alternative polyketide chains by a single polyketide synthase assembly line . The biosynthetic gene cluster responsible for this compound production has been identified, and the biochemical results confirmed the incorporation of 1,3-bisphosphoglycerate into the tetronate ring . The intermediates of this ring were also reconstructed in vitro .
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using the bacterium Amycolatopsis orientalis . The fermentation conditions are optimized to maximize the yield of this compound, and the compound is subsequently isolated and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Quartromicin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antiviral activity . These derivatives are studied for their potential use in treating viral infections .
Aplicaciones Científicas De Investigación
Quartromicin A1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique spirotetronate structure and its potential as a lead compound for developing new antiviral agents . In biology, this compound is used to study the mechanisms of viral inhibition and the interactions between viral proteins and host cells . In medicine, it is investigated for its potential use in treating viral infections, including herpes simplex virus type 1, influenza virus type A, and human immunodeficiency virus . In industry, this compound is explored for its potential use in developing antiviral coatings and materials .
Mecanismo De Acción
The mechanism of action of quartromicin A1 involves the inhibition of viral replication by targeting specific viral proteins and interfering with their function . The compound binds to viral enzymes and prevents them from catalyzing essential reactions required for viral replication . This inhibition leads to a decrease in viral load and helps control the spread of the infection .
Comparación Con Compuestos Similares
Quartromicin A1 is compared with other spirotetronate compounds such as tetrocarcin A, kijanimicin, and chlorothricin . While these compounds share similar structural features, this compound is unique due to its specific antiviral activity against a broader range of viruses . The comparison highlights the distinct structural elements of this compound, including its novel 32-member carbocyclic architecture and the presence of four spirotetronic acid units connected by enone linkers .
List of Similar Compounds:- Tetrocarcin A
- Kijanimicin
- Chlorothricin
- Abyssomicin
- Tetronothiodin
This compound stands out among these compounds due to its unique structural features and broad-spectrum antiviral activity .
Propiedades
Número CAS |
136765-19-0 |
|---|---|
Fórmula molecular |
C77H98O30-4 |
Peso molecular |
1503.6 g/mol |
Nombre IUPAC |
(7E,19E,21E,33E,45E,47E)-4,30-diformyl-9,23,35,49-tetrahydroxy-3,6,15,18,22,29,32,41,48-nonamethyl-53,54,55,56-tetraoxo-16,42-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-12,26,38,52-tetraoxanonacyclo[48.2.1.110,13.124,27.136,39.01,6.013,18.027,32.039,44]hexapentaconta-4,7,16,19,21,30,33,42,45,47-decaene-11,25,37,51-tetrolate |
InChI |
InChI=1S/C77H98O30/c1-34-12-10-14-44-20-40(32-100-69-59(90)57(88)55(86)47(30-80)102-69)36(3)21-74(44)61(92)49(65(96)104-74)45(82)15-18-72(8)25-41(28-78)38(5)23-77(72)64(95)52(68(99)107-77)54(85)35(2)13-11-17-71(7)27-43(33-101-70-60(91)58(89)56(87)48(31-81)103-70)39(6)24-75(71)62(93)50(66(97)105-75)46(83)16-19-73(9)26-42(29-79)37(4)22-76(73)63(94)51(53(34)84)67(98)106-76/h10-20,25-29,36-39,44-60,65-70,80-91H,21-24,30-33H2,1-9H3/q-4/b14-10+,17-11+,18-15+,19-16+,34-12+,35-13+/t36?,37?,38?,39?,44?,45?,46?,47-,48-,49?,50?,51?,52?,53?,54?,55+,56+,57+,58+,59-,60-,65?,66?,67?,68?,69+,70+,71?,72?,73?,74?,75?,76?,77?/m1/s1 |
Clave InChI |
JJNPIRKBXBBKHB-MNKRQEGKSA-N |
SMILES isomérico |
CC1CC23C(/C=C/C=C(/C(C4C(OC5(C4=O)CC(C(=CC5(/C=C/C(C6C(OC7(C6=O)CC(C(=CC7(/C=C/C=C(/C(C8C(OC9(C8=O)CC(C(=CC9(/C=C/C(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)\C)C)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)\C)C=C1CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CC1CC23C(C=CC=C(C(C4C(OC5(C4=O)CC(C(=CC5(C=CC(C6C(OC7(C6=O)CC(C(=CC7(C=CC=C(C(C8C(OC9(C8=O)CC(C(=CC9(C=CC(C(C2=O)C(O3)[O-])O)C)C=O)C)[O-])O)C)C)COC2C(C(C(C(O2)CO)O)O)O)C)[O-])O)C)C=O)C)[O-])O)C)C=C1COC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


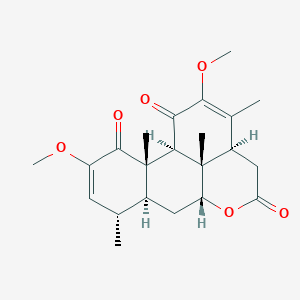
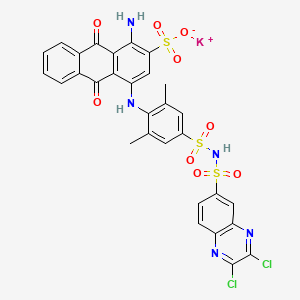
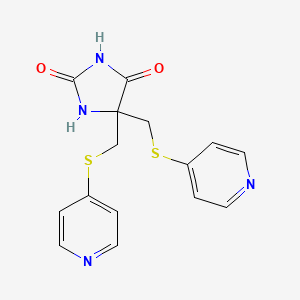
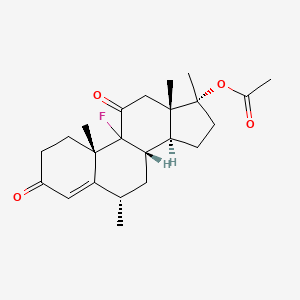
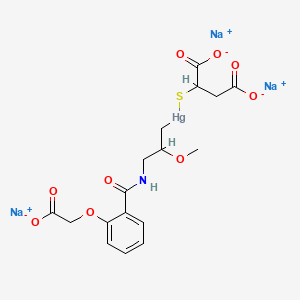
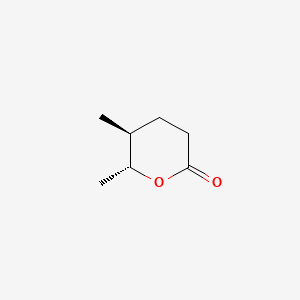
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
